Structural Differentiation from SirReal2: The N-(1-Phenylethyl) Substituent as a Determinant of Binding Pocket Complementarity
The target compound differs from SirReal2 exclusively in the amide N-substituent: a 1-phenylethyl group (C8H9; MW 105.2) replaces the 5-(naphthalen-1-ylmethyl)thiazol-2-yl moiety (C14H10NS; MW 224.3) . This substituent swap reduces the molecular weight from 432.5 Da (SirReal2) to 301.4 Da (target compound), alters the calculated logP from approximately 4.5 (SirReal2) to a predicted 3.04 (target compound) , and eliminates the thiazole ring present in SirReal2 that participates in key hydrogen-bond interactions within the SIRT2 extended C-site pocket . Critically, the 1-phenylethyl group introduces a chiral center absent in the N-phenylacetamide lead series, creating the possibility of enantiomer-dependent target engagement that cannot be probed with achiral analogs .
| Evidence Dimension | Molecular weight / Calculated logP / Presence of chiral center |
|---|---|
| Target Compound Data | MW 301.41 Da; predicted logP 3.04 (ACD/Labs); 1 chiral center (racemate or single enantiomer available) |
| Comparator Or Baseline | SirReal2: MW 432.5 Da; estimated logP ~4.5; zero chiral centers in the amide substituent. N-phenylacetamide lead: MW 273.35 Da; logP ~2.5; zero chiral centers. |
| Quantified Difference | ΔMW = −131.1 Da vs SirReal2; ΔlogP ≈ −1.5 units vs SirReal2; gain of 1 stereogenic center relative to both comparators |
| Conditions | Physicochemical parameters from ChemSpider (CSID 2150456, 596293, 596294) and ACD/Labs Percepta predictions ; SirReal2 data from Sigma-Aldrich product specification SML1514 |
Why This Matters
A 131 Da reduction in molecular weight and a 1.5-unit decrease in logP relative to SirReal2 predict improved aqueous solubility and membrane permeability, while the chiral center enables enantioselective SAR exploration that is impossible with achiral N-phenylacetamide or SirReal2 analogs.
- [1] Yang L, Ma X, Yuan C, et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur J Med Chem. 2017;134:230-241. View Source
- [2] Rumpf T, Schiedel M, Karaman B, et al. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nat Commun. 2015;6:6263. View Source
